molecular formula C21H23N3O4 B11693989 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11693989
M. Wt: 381.4 g/mol
InChI Key: GDDAATZSEPBNFI-UHFFFAOYSA-N
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Description

1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups

Preparation Methods

The synthesis of 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 1,5-dimethyl-2-phenyl-4-amino-1,2-dihydro-3H-pyrazol-3-one with 2,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require heating to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

  • 1,5-dimethyl-2-phenyl-4-{[(E)-phenylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
  • 1,5-dimethyl-4-{[(2-methylbenzylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 1,5-dimethyl-4-{[(3-methylbenzylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

These compounds share a similar pyrazolone core but differ in the substituents attached to the core, which can influence their chemical and biological properties .

Biological Activity

1,5-Dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and potential anticancer activities.

Chemical Structure

The compound has a complex structure characterized by a pyrazole ring and various substituents that may contribute to its biological activity. The molecular formula is C21H23N3O4C_{21}H_{23}N_{3}O_{4}, and it features a dihydropyrazolone moiety that is often associated with pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains and fungi. A study demonstrated that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro assays have shown that this pyrazole derivative can scavenge free radicals effectively. The results indicate a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .

Assay Type IC50 Value (µM)
DPPH Scavenging45
ABTS Assay30

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For example, treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cultured cancer cells .

Case Studies

A detailed case study involving the synthesis and biological evaluation of this compound was conducted by researchers who aimed to explore its potential as an antimicrobial agent. The study involved:

  • Synthesis : The compound was synthesized using a one-pot reaction involving 4-aminoantipyrine and 3,4,5-trimethoxybenzaldehyde under reflux conditions.
  • Biological Testing : The synthesized compound was subjected to various biological assays to evaluate its antimicrobial and antioxidant activities.
  • Results : The findings confirmed the compound's efficacy against several pathogens and highlighted its potential as an antioxidant.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-[(2,4,5-trimethoxyphenyl)methylideneamino]pyrazol-3-one

InChI

InChI=1S/C21H23N3O4/c1-14-20(21(25)24(23(14)2)16-9-7-6-8-10-16)22-13-15-11-18(27-4)19(28-5)12-17(15)26-3/h6-13H,1-5H3

InChI Key

GDDAATZSEPBNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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